2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a quinoline core fused with a dioxolo ring and substituted with benzoyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via a cyclization reaction, often using a suitable diol and a dehydrating agent.
Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with 2,4-dimethoxyaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the benzoyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anticancer or antimicrobial agent.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of novel materials, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of 2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting key enzymes involved in cellular processes, leading to altered cellular function.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other critical functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 8-oxo-5-(2-propynyl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
- 7-acetyl-5-ethyl-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
Uniqueness
2-{7-benzoyl-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl}-N-(2,4-dimethoxyphenyl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both benzoyl and dimethoxyphenyl groups enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O7/c1-33-17-8-9-20(22(10-17)34-2)28-25(30)14-29-13-19(26(31)16-6-4-3-5-7-16)27(32)18-11-23-24(12-21(18)29)36-15-35-23/h3-13H,14-15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVINARGFWZHJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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